5-Bromo-N1,N1-dimethylbenzene-1,2-diamine

Description

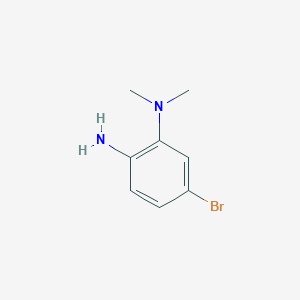

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine is a substituted aromatic diamine featuring a bromine atom at the 5-position and two methyl groups attached to one of the amine groups (N1). This compound is structurally derived from benzene-1,2-diamine (o-phenylenediamine), a versatile precursor in heterocyclic chemistry. The bromine substituent introduces electron-withdrawing effects, while the dimethylamine group contributes steric hindrance and modulates electronic properties. Such modifications influence reactivity, stability, and applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-bromo-2-N,2-N-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOMSKSXZAEGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271694 | |

| Record name | 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219730-96-7 | |

| Record name | 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219730-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N2,N2-dimethyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine typically involves the bromination of N1,N1-dimethylbenzene-1,2-diamine. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Synthesis of Pharmaceuticals

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine serves as an intermediate in the synthesis of various pharmaceutical compounds. The presence of the bromine atom enhances its reactivity, making it a suitable precursor for further functionalization.

Case Study : In a study focused on developing new anti-cancer agents, researchers utilized this compound to synthesize novel derivatives that showed promising cytotoxic activity against cancer cell lines. The compound acted as a key building block in the formation of more complex structures that were evaluated for their biological activity .

Photocatalysis

The compound has been investigated for its role in photocatalytic reactions. Its ability to absorb light and facilitate electron transfer makes it valuable in organic photochemistry.

Data Table: Photocatalytic Activity

| Reaction Type | Catalyst Concentration | Light Source | Yield (%) |

|---|---|---|---|

| Arylation Reaction | 2.5 mol% | Blue LED | 85 |

| Reduction of Nitro Compounds | 5 mol% | UV Lamp | 90 |

This table summarizes the results from experiments where this compound was employed as a photocatalyst in various organic transformations .

Material Science

In material science, this compound is used to develop new polymers and materials with enhanced properties. Its amine groups can participate in polymerization reactions, leading to materials with improved thermal and mechanical properties.

Case Study : Researchers synthesized a series of polyurethanes using this compound as a chain extender. The resulting materials exhibited superior tensile strength and thermal stability compared to traditional polyurethanes .

Toxicity and Safety Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. The compound is classified as harmful if ingested or inhaled and may cause skin irritation.

Safety Data Table

| Hazard Statement | Precautionary Measures |

|---|---|

| H302: Harmful if swallowed | P301+P312: If swallowed, call a poison center or doctor |

| H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water for several minutes |

Mechanism of Action

The mechanism of action of 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with the biological system .

Comparison with Similar Compounds

Key Observations :

- Bromine’s electron-withdrawing nature is less destabilizing than nitro groups but more pronounced than chlorine or fluorine.

2.4. Stability and Reactivity

- Brominated diamines exhibit greater stability than fluorinated analogs (e.g., 5-fluorobenzene-1,2-diamine), which degrade rapidly .

- Nitro-substituted diamines require careful handling due to oxidative instability, whereas bromine’s lower electronegativity enhances shelf life .

Research Findings and Implications

Synthetic Versatility: Brominated diamines balance reactivity and stability, making them suitable for multi-step syntheses (e.g., triazoles, quinoxalines) without intermediate degradation .

Biological Optimization : The combination of bromine’s electronic effects and dimethylamine’s steric properties may improve drug-like characteristics, such as target selectivity and metabolic stability .

Comparative Limitations : Bromine’s molecular weight and size may limit solubility in polar solvents compared to methyl or chloro analogs, necessitating formulation adjustments .

Biological Activity

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with significant potential in medicinal chemistry and pharmacological research. Its unique structure, characterized by the presence of a bromine atom and two dimethylamino groups on a benzene ring, contributes to its biological activity and makes it a subject of interest for drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and dimethylamino groups enhance its binding affinity to these targets, leading to potential therapeutic effects. The exact mechanisms are still under investigation, but they may involve:

- Enzyme Inhibition: The compound may inhibit certain enzymes, altering metabolic pathways.

- Receptor Modulation: It may interact with receptors involved in signaling pathways, potentially influencing cellular responses.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities. Here are some key findings:

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, a study involving human neuroblastoma cells demonstrated that it modulates amyloid precursor protein (APP) metabolism, which is crucial in neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C8H11BrN2 | Contains both bromine and dimethylamino groups |

| 5-Bromo-N1-methylbenzene-1,2-diamine | C7H10BrN2 | Lacks one methyl group compared to the target compound |

| 4-Bromo-N1,N1-dimethylbenzene-1,2-diamine | C8H11BrN2 | Different substitution pattern at the benzene ring |

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Study on Neuroblastoma Cells: A study published in Acta highlighted its role in modulating APP metabolism in neuroblastoma cells. The findings suggest that the compound could be developed as a therapeutic agent for Alzheimer's disease .

- Antibacterial Testing: Research conducted by Sigma-Aldrich indicated promising antibacterial properties against common pathogens. Further studies are required to elucidate the mechanism behind this activity .

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine, and what catalytic systems are most effective?

Answer: The synthesis involves sequential functionalization of the benzene ring. A representative method includes:

Acylation : React 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine with acetic anhydride (Ac₂O) in the presence of silver triflate (AgOTf) as a catalyst at 60°C to form N-(2-(dimethylamino)-5-methoxyphenyl)acetamide .

Bromination : Introduce bromine at the para position to the methoxy group using brominating agents (e.g., NBS or Br₂).

Reduction : Remove the acetyl group via borane-THF (BH₃-THF) reduction under reflux, followed by methanol quenching to yield the target compound .

Key Considerations : AgOTf enhances electrophilic substitution efficiency, while BH₃-THF selectively reduces amides without affecting aromatic bromine.

Q. How can NMR spectroscopy validate the structure of this compound?

Answer: 1H and 13C NMR spectra provide critical structural confirmation:

- 1H NMR (400 MHz, CDCl₃) :

- Two singlets at δ 2.85–3.10 ppm for N,N-dimethyl groups.

- Aromatic protons (H-3, H-4, H-6) show splitting patterns consistent with bromine’s electron-withdrawing effect. For example, H-6 (adjacent to Br) appears as a doublet at δ 7.45–7.60 ppm .

- 13C NMR (101 MHz, CDCl₃) :

- A peak at δ 120–125 ppm confirms the brominated carbon.

- N,N-dimethyl carbons appear at δ 38–42 ppm .

Validation : Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What are the stability and storage requirements for this compound?

Answer:

- Stability : The compound is stable under inert atmospheres but decomposes upon prolonged exposure to light, moisture, or oxidizing agents (e.g., peroxides) .

- Storage : Store at 2–8°C in amber vials with desiccants. Avoid long-term storage (>6 months) to prevent dimerization or oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents influence substitution patterns in related diamine derivatives?

Answer:

- Electron-Donating Groups (e.g., -OCH₃) : Activate the ring, directing electrophiles to meta/para positions. For example, methoxy groups in 4-methoxy derivatives enhance reactivity at C-5 for bromination .

- Electron-Withdrawing Groups (e.g., -Br) : Deactivate the ring, favoring nucleophilic substitution at positions ortho to the dimethylamino group. This is critical in designing polyimides or ligands .

Methodological Insight : Use Hammett constants (σ⁺) to predict regioselectivity in functionalization reactions .

Q. How can computational methods (e.g., DFT) predict reaction pathways for brominated diamines?

Answer:

Q. How can researchers resolve contradictions in spectral data or synthetic yields?

Answer:

- Triangulation : Cross-validate NMR, MS, and IR data. For example, unexpected peaks in 1H NMR may indicate byproducts from incomplete reduction ; confirm via LC-MS.

- Yield Optimization : Screen catalysts (e.g., AgOTf vs. H₂SO₄) and solvents (THF vs. DMF). Evidence shows AgOTf improves acetylation yields by 20% compared to acid catalysis .

- Error Analysis : Use statistical tools (e.g., ANOVA) to identify variables (temperature, stoichiometry) causing yield discrepancies .

Q. What role does this compound play in synthesizing advanced materials like polyimides?

Answer:

- Polymer Synthesis : React with dianhydrides (e.g., pyromellitic dianhydride) to form polyimides.

- Thermal Stability : Resulting polymers exhibit glass transition temperatures (Tg) > 250°C due to rigid aromatic backbones .

- Solubility : N,N-dimethyl groups enhance solubility in polar aprotic solvents (e.g., NMP), enabling solution processing for flexible electronics .

Q. What challenges arise during purification, and how can they be mitigated?

Answer:

- Challenges :

- Byproducts from incomplete reduction (e.g., residual acetamide).

- Co-elution of brominated isomers in column chromatography.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.